molecular formula C13H21N3S B1270935 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590353-10-9

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270935
CAS No.: 590353-10-9
M. Wt: 251.39 g/mol
InChI Key: FWLZMEMFVIBISE-UHFFFAOYSA-N
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Description

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an allyl group, a cyclohexylethyl group, and a thiol group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of allyl isothiocyanate with 2-cyclohexylethyl hydrazine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl and cyclohexylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-hexyl-3H-furan-2-one
  • 5-hexyl-4-prop-2-enyloxolan-2-one
  • 5E-5-(1-hexyl-3-butenylidene)dihydro-2(3H)-furanone

Uniqueness

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an allyl group and a cyclohexylethyl group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-cyclohexylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLZMEMFVIBISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364158
Record name 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590353-10-9
Record name 5-(2-Cyclohexylethyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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